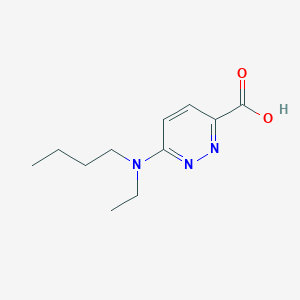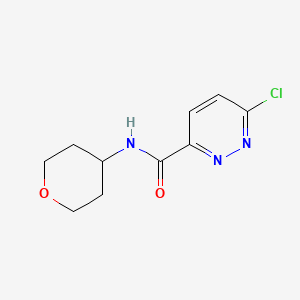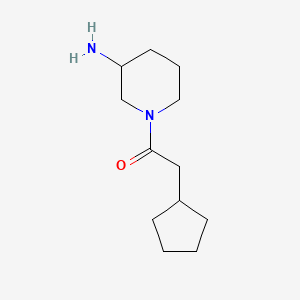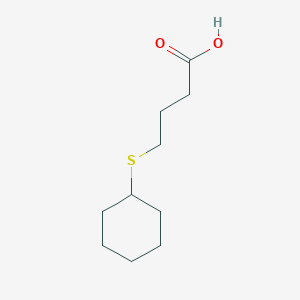
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde
Overview
Description
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde is an organic compound with a complex structure that includes both benzaldehyde and thienyl groups
Preparation Methods
The synthesis of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-thiophenecarboxaldehyde with 2-bromo-1-phenylethanone in the presence of a base to form the intermediate compound, which is then further reacted with 2-oxopropyl bromide to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thienyl group may also interact with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(2-Oxopropoxy)-5-(2-thienyl)benzaldehyde include:
2-(2-Oxopropoxy)-6-phenyl-4-(2-thienyl)nicotinonitrile: This compound has a similar structure but includes a nicotinonitrile group, which may confer different chemical properties and applications.
2-(2-Oxopropoxy)-5-(2-thienyl)benzyl alcohol: This compound is the reduced form of the aldehyde, with different reactivity and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-(2-oxopropoxy)-5-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-10(16)9-17-13-5-4-11(7-12(13)8-15)14-3-2-6-18-14/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMDJLIAFOZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B1465439.png)





![3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile](/img/structure/B1465449.png)
![methyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1465452.png)

![4-[N-(2-hydroxyethyl)prop-2-enamido]benzoic acid](/img/structure/B1465454.png)


![3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1465461.png)
![4-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1465462.png)
